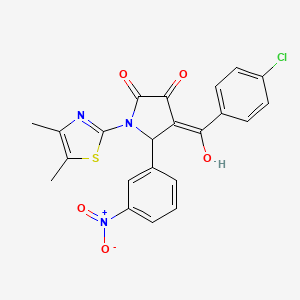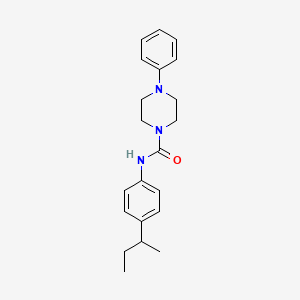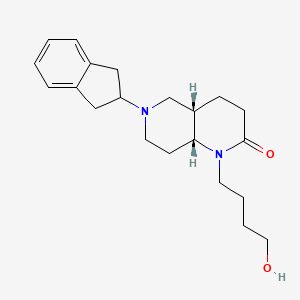
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MCPP, is a chemical compound that belongs to the class of piperazine derivatives. MCPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts by binding to and activating the serotonin and dopamine receptors, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to alter the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the serotonin and dopamine receptors. However, 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has several limitations, including its potential for producing unwanted side effects and its limited solubility in water.
Orientations Futures
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior. Finally, the development of new and more efficient synthesis methods for 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could lead to its wider use in scientific research.
Méthodes De Synthèse
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction between 3-methylcyclohexanone and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction between the resulting amine and 1-(3-chloropropyl)-piperazine.
Applications De Recherche Scientifique
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Propriétés
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-18-7-5-11-20(17-18)22-15-13-21(14-16-22)12-6-10-19-8-3-2-4-9-19/h2-4,6,8-10,18,20H,5,7,11-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDARDVOOYNGKW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)

![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)
![N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)
![6-{[4-(cyclopropylamino)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5461194.png)
![N-(2-furylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)
![3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5461201.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)
